Cas no 1088103-09-6 ((5-Chloro-2-methylsulfanylpyrimidin-4-yl)-[4-[2-(4-methylphenyl)ethyl]piperidin-1-yl]methanone)

(5-Chloro-2-methylsulfanylpyrimidin-4-yl)-[4-[2-(4-methylphenyl)ethyl]piperidin-1-yl]methanone structure
1088103-09-6 structure
商品名:(5-Chloro-2-methylsulfanylpyrimidin-4-yl)-[4-[2-(4-methylphenyl)ethyl]piperidin-1-yl]methanone
CAS番号:1088103-09-6
MF:C20H24ClN3OS
メガワット:389.94206237793
CID:6205856
PubChem ID:30767882

(5-Chloro-2-methylsulfanylpyrimidin-4-yl)-[4-[2-(4-methylphenyl)ethyl]piperidin-1-yl]methanone 化学的及び物理的性質

名前と識別子

    • 1088103-09-6
    • (5-chloro-2-methylsulfanylpyrimidin-4-yl)-[4-[2-(4-methylphenyl)ethyl]piperidin-1-yl]methanone
    • EN300-26601624
    • 5-CHLORO-4-{4-[2-(4-METHYLPHENYL)ETHYL]PIPERIDINE-1-CARBONYL}-2-(METHYLSULFANYL)PYRIMIDINE
    • AKOS008104286
    • Z296278200
    • (5-Chloro-2-methylsulfanylpyrimidin-4-yl)-[4-[2-(4-methylphenyl)ethyl]piperidin-1-yl]methanone
    • インチ: 1S/C20H24ClN3OS/c1-14-3-5-15(6-4-14)7-8-16-9-11-24(12-10-16)19(25)18-17(21)13-22-20(23-18)26-2/h3-6,13,16H,7-12H2,1-2H3
    • InChIKey: UNQYSHAPAIDRNG-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CN=C(N=C1C(N1CCC(CCC2C=CC(C)=CC=2)CC1)=O)SC

計算された属性

  • せいみつぶんしりょう: 389.1328613g/mol
  • どういたいしつりょう: 389.1328613g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 26
  • 回転可能化学結合数: 5
  • 複雑さ: 450
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 71.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 5.1

(5-Chloro-2-methylsulfanylpyrimidin-4-yl)-[4-[2-(4-methylphenyl)ethyl]piperidin-1-yl]methanone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26601624-0.05g
5-chloro-4-{4-[2-(4-methylphenyl)ethyl]piperidine-1-carbonyl}-2-(methylsulfanyl)pyrimidine
1088103-09-6 95.0%
0.05g
$212.0 2025-03-20

(5-Chloro-2-methylsulfanylpyrimidin-4-yl)-[4-[2-(4-methylphenyl)ethyl]piperidin-1-yl]methanone 関連文献

(5-Chloro-2-methylsulfanylpyrimidin-4-yl)-[4-[2-(4-methylphenyl)ethyl]piperidin-1-yl]methanoneに関する追加情報

Professional Introduction to (5-Chloro-2-methylsulfanylpyrimidin-4-yl)-[4-[2-(4-methylphenyl)ethyl]piperidin-1-yl]methanone and CAS No. 1088103-09-6

The compound with the CAS number 1088103-09-6 and the product name (5-Chloro-2-methylsulfanylpyrimidin-4-yl)-[4-[2-(4-methylphenyl)ethyl]piperidin-1-yl]methanone represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The presence of multiple functional groups, including a pyrimidine core and a piperidine moiety, makes it a versatile scaffold for designing novel therapeutic agents.

In recent years, the exploration of heterocyclic compounds has been a cornerstone in the quest for new pharmacophores. The pyrimidine ring, a key structural component of this compound, is well-documented for its role in various biological processes and its prevalence in many pharmacologically active molecules. Pyrimidines are particularly recognized for their involvement in nucleic acid synthesis and as key intermediates in the development of antiviral, anticancer, and antimicrobial agents. The specific substitution pattern in (5-Chloro-2-methylsulfanylpyrimidin-4-yl)-[4-[2-(4-methylphenyl)ethyl]piperidin-1-yl]methanone, particularly the chloro and methylsulfanyl groups on the pyrimidine ring, contributes to its unique chemical properties and reactivity.

The piperidine moiety appended to the pyrimidine core further enhances the compound's complexity and potential biological activity. Piperidines are known for their ability to modulate various biological targets, including enzymes and receptors involved in neurotransmitter signaling. This makes them valuable scaffolds for developing drugs that interact with central nervous system (CNS) receptors, such as those targeted in conditions like depression, anxiety, and neurodegenerative disorders. The presence of a 4-methylphenyl ethyl group on the piperidine ring adds another layer of structural diversity, which can influence both the physical properties and the biological activity of the molecule.

Recent studies have highlighted the importance of structure-activity relationships (SAR) in optimizing drug candidates. The combination of a pyrimidine core with a piperidine side chain in (5-Chloro-2-methylsulfanylpyrimidin-4-yl)-[4-[2-(4-methylphenyl)ethyl]piperidin-1-yl]methanone presents an opportunity to explore these relationships further. By systematically modifying various substituents on both rings, researchers can fine-tune the compound's properties to achieve desired pharmacological effects. For instance, altering the electronic nature of the chloro group or introducing different alkyl or aryl substituents on the piperidine ring could lead to enhanced binding affinity or selectivity for specific biological targets.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic strategies often include nucleophilic substitution reactions at the pyrimidine ring, followed by functionalization of the piperidine side chain. Advanced techniques such as palladium-catalyzed cross-coupling reactions may also be employed to construct complex molecular frameworks efficiently. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are crucial for characterizing intermediate compounds and confirming the final structure.

Evaluation of the biological activity of (5-Chloro-2-methylsulfanylpyrimidin-4-yl)-[4-[2-(4-methylphenyl)ethyl]piperidin-1-yl]methanone typically involves in vitro assays that assess interactions with relevant biological targets. These assays can include enzyme inhibition studies, receptor binding assays, and cell-based functional assays. For example, if the compound is being developed as an antiviral agent, it might be tested for its ability to inhibit viral enzymes or interfere with viral replication mechanisms. Similarly, if it is being considered for CNS applications, interactions with neurotransmitter receptors such as serotonin or dopamine receptors would be critical to investigate.

The potential therapeutic applications of this compound are broad and span multiple disease areas. Given its structural features, it may exhibit activity against infectious diseases by inhibiting viral or bacterial enzymes essential for pathogen survival. Additionally, its ability to modulate neurotransmitter systems suggests potential utility in treating neurological disorders characterized by dysregulated neuronal activity. Preclinical studies often involve evaluating toxicity profiles and pharmacokinetic properties to determine if further development is warranted.

In conclusion, (5-Chloro-2-methylsulfanylpyrimidin-4-yl)-[4-[2-(4-methylphenyl)ethyl]piperidin-1-yl]methanone represents a promising candidate for further exploration in pharmaceutical research due to its unique structural features and potential biological activities. Its synthesis presents challenges that require advanced organic chemistry techniques but offers opportunities for developing novel therapeutic agents. As research continues to uncover new applications for heterocyclic compounds like this one, it is likely that additional derivatives will be synthesized and evaluated for their pharmacological potential.

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